molecular formula C9H10N4O B12353302 5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one

5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one

Cat. No.: B12353302
M. Wt: 190.20 g/mol
InChI Key: NBLMCWRXWVRJCU-UHFFFAOYSA-N
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Description

5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one typically involves the reaction of 3-amino-4-methylbenzoic acid with hydrazine hydrate, followed by cyclization. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This binding often occurs through hydrogen bonding and hydrophobic interactions, affecting the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(4-methylphenyl)pyrazole: Another compound with a similar structure but different ring system.

    3-Amino-4-methylbenzoic acid: A precursor in the synthesis of the triazole compound.

Uniqueness

5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-(3-amino-4-methylphenyl)-3,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C9H10N4O/c1-5-2-3-6(4-7(5)10)8-11-9(14)13-12-8/h2-4,8H,10H2,1H3,(H,11,14)

InChI Key

NBLMCWRXWVRJCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2NC(=O)N=N2)N

Origin of Product

United States

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